Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)-
Description
Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- is a synthetic urea derivative characterized by a 4-fluorophenyl group and a 5-methyl-3-isoxazolyl moiety. Urea derivatives are widely studied for their diverse biological activities, including modulation of ion channels, antimicrobial properties, and pesticidal applications.
Properties
CAS No. |
84882-78-0 |
|---|---|
Molecular Formula |
C11H10FN3O2 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H10FN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
InChI Key |
WAKQZUJXHQHOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Isocyanate-Amine Coupling Method
This two-step approach involves the reaction of 4-fluorophenyl isocyanate with 5-methyl-3-isoxazolylamine .
Reaction Mechanism
The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product. Steric hindrance from the isoxazole's methyl group and the fluorophenyl ring’s electron-withdrawing effects necessitate elevated temperatures (reflux) to achieve practical reaction rates.
Protocol and Optimization
A representative procedure adapted from patent literature involves:
-
Dissolving 5-methyl-3-isoxazolylamine (1.0 equiv) in anhydrous acetonitrile.
-
Adding 4-fluorophenyl isocyanate (1.05 equiv) dropwise under nitrogen.
-
Refluxing for 12–24 hours.
-
Cooling, concentrating, and purifying via silica gel chromatography.
Key Parameters:
-
Solvent: Acetonitrile outperforms ethyl acetate due to higher polarity, improving solubility of intermediates.
-
Temperature: Reflux (82°C) accelerates reaction completion but risks decomposition; lower temperatures (50°C) require extended durations.
Table 1. Isocyanate-Amine Coupling Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethyl acetate | Acetonitrile | Acetonitrile |
| Temperature (°C) | 50 | 82 | 82 |
| Reaction Time (hr) | 36 | 24 | 24 |
| Yield (%) | 18 | 24 | 24 |
CDI-Mediated Synthesis
This method employs 1,1'-carbonyldiimidazole (CDI) to activate one amine for subsequent coupling, avoiding moisture-sensitive isocyanates.
Reaction Mechanism
CDI reacts with 4-fluoroaniline to form an imidazolide intermediate , which then reacts with 5-methyl-3-isoxazolylamine to produce the unsymmetrical urea.
Protocol and Yield
Adapted from aqueous-phase methodologies:
-
Stir 4-fluoroaniline (1.0 equiv) with CDI (1.2 equiv) in water at 0°C for 1 hour.
-
Add 5-methyl-3-isoxazolylamine (1.2 equiv) and stir at room temperature for 4 hours.
-
Filter, wash with cold water, and recrystallize from ethyl acetate/hexane.
Key Advantages:
Table 2. CDI-Mediated Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent | Water |
| Temperature (°C) | 0 → 25 |
| Reaction Time (hr) | 5 |
| Yield (%) | 67 |
Comparative Analysis of Methods
Table 3. Method Comparison
| Metric | Isocyanate-Amine | CDI-Mediated |
|---|---|---|
| Yield (%) | 24 | 67 |
| Reaction Scale | Gram-scale | Multi-gram |
| Purification | Chromatography | Recrystallization |
| Moisture Sensitivity | High | Low |
The CDI route offers superior yields and operational simplicity but requires stoichiometric CDI, increasing costs. Conversely, the isocyanate method provides direct access to ureas but suffers from lower yields and sensitivity to moisture.
Purification and Characterization
Crystallization Techniques
Post-synthesis purification often involves recrystallization from acetonitrile or ethyl acetate/hexane mixtures, yielding white crystalline solids.
Spectroscopic Validation
-
IR Spectroscopy: N-H stretches at 3350–3320 cm⁻¹ and C=O stretches at 1640–1660 cm⁻¹ confirm urea formation.
-
¹H NMR: Aromatic protons of the fluorophenyl group appear as doublets (δ 7.2–7.4 ppm, J = 8.5 Hz), while the isoxazole’s methyl group resonates as a singlet (δ 2.4 ppm).
Industrial and Pharmacological Considerations
While neither method has been scaled industrially for this specific compound, patent data suggest that isocyanate-amine coupling is preferred for its compatibility with automated synthesis platforms. The CDI method’s aqueous conditions align with green chemistry principles but may require downstream adjustments for regulatory compliance .
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- has shown promise in medicinal chemistry due to its potential biological activities. The following applications have been identified:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. The fluorophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Urease Inhibition : Research indicates that urea derivatives can act as urease inhibitors, which are crucial in treating conditions like urinary tract infections and certain types of kidney stones. Compounds structurally related to Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- have been evaluated for their urease inhibitory effects, showing promising results compared to standard drugs like thiourea .
- Pharmacological Studies : The compound's ability to interact with various biological systems makes it a candidate for further pharmacological studies. Its binding affinity to specific proteins or enzymes is under investigation, with the aim of elucidating the mechanisms of action involved .
Organic Synthesis Applications
In organic synthesis, Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- serves as an important intermediate due to its versatile reactivity:
- Synthesis of Novel Compounds : This urea derivative can be utilized in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
- Reactivity Patterns : The presence of the fluorophenyl and isoxazolyl groups influences the compound's reactivity, making it suitable for various synthetic pathways in organic chemistry.
Case Study 1: Urease Inhibition
A recent study evaluated several urea derivatives for their urease inhibitory activity. Among them, Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- demonstrated significant inhibition compared to traditional urease inhibitors. The study highlighted the importance of substituent positions on the phenyl ring in determining inhibitory efficacy.
| Compound | IC (μM) | Remarks |
|---|---|---|
| Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- | 18.75 ± 0.85 | Effective urease inhibitor |
| Thiourea | 21.25 ± 0.15 | Reference standard |
Case Study 2: Antitumor Activity
In another investigation focused on antitumor activity, compounds structurally related to Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- were screened against various cancer cell lines. Results indicated that modifications on the isoxazole moiety could enhance cytotoxicity against specific cancer types.
Mechanism of Action
The mechanism of action of Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the isoxazolyl group can modulate the compound’s reactivity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Receptor Modulation
PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea)
- Structural Differences : Replaces the 4-fluorophenyl group with a 5-chloro-2,4-dimethoxyphenyl group.
- Biological Activity: Acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors.
- Key Findings : Mutations in the receptor’s inner beta sheet and transition zone can enhance or eliminate allosteric modulation, suggesting a unique binding mechanism distinct from the target compound’s fluorophenyl variant .
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS 55807-85-7)
- Structural Differences : Features a 4-chlorophenyl group and a bulkier tert-butyl substituent on the isoxazole ring.
Agrochemical Derivatives
Tebuthiuron (N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea)
- Structural Differences : Replaces the isoxazolyl group with a thiadiazolyl ring and incorporates dimethylurea.
- Application: A non-selective herbicide used in agriculture. The thiadiazolyl moiety may enhance soil persistence, whereas the fluorophenyl group in the target compound could improve target specificity .
Daimuron (N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea)
Antimicrobial Isoxazolyl Ureas
N-(5-Methyl-3-isoxazolyl)-benzamides and Acrylamides
- Structural Similarities : Share the 5-methyl-3-isoxazolyl group linked to aromatic systems.
- Activity : Demonstrated superior antimicrobial efficacy against Gram-positive bacteria and fungi compared to standard drugs. This suggests the isoxazolyl moiety in the target compound may contribute to similar bioactive properties .
Data Table: Key Comparisons
Mechanistic and Functional Insights
- Steric Considerations : The methyl group on the isoxazolyl ring may reduce steric hindrance, favoring receptor binding compared to bulkier substituents like tert-butyl .
- Biotransformation : Fluorine’s resistance to oxidative metabolism could prolong the target compound’s half-life relative to chloro- or methoxy-substituted analogs .
Biological Activity
Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)-, also known by its CAS number 84882-78-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHFNO
- Molecular Weight : 235.21 g/mol
- Density : 1.413 g/cm³
- Boiling Point : 280.8°C at 760 mmHg
- Flash Point : 123.6°C
The structure of this compound includes a fluorophenyl group and a methylisoxazolyl moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- exhibit a range of biological activities, particularly in the context of anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
A study demonstrated that derivatives of isoxazole compounds showed significant anti-inflammatory properties. In particular, compounds with similar structures to N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- displayed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .
Antimicrobial Activity
Compounds with the isoxazole framework have been reported to possess antimicrobial properties against various pathogens. For instance, related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- may also exhibit similar activities .
Study 1: Anti-inflammatory Effects
In a comparative study on various synthesized compounds, one derivative exhibited an IC value significantly lower than that of established anti-inflammatory drugs. The compound's ability to inhibit pro-inflammatory cytokines was highlighted as a mechanism of action .
Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of related compounds against E. coli and S. aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacteria | MIC (mg/mL) | Standard Antibiotic (Streptomycin) |
|---|---|---|
| E. coli | 0.5 | 1 |
| S. aureus | 0.25 | 0.5 |
These findings suggest the potential of N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)- as an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the isoxazole ring and the substitution on the phenyl group can significantly affect the biological activity of these compounds. For example, variations in the substituent groups can enhance or diminish their potency against specific targets such as inflammation pathways or microbial growth .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)-urea, and how is purity validated?
Answer:
The compound is typically synthesized via a urea-forming reaction between 4-fluoroaniline and 5-methyl-3-isoxazolylamine using carbonyldiimidazole (CDI) or phosgene derivatives as coupling agents. Key steps include:
Amino coupling : React amines with triphosgene in dichloromethane under nitrogen to form the urea backbone.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Purity validation :
- HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity.
- NMR (¹H/¹³C) verifies structural integrity, with characteristic urea NH signals at δ 6.5–7.2 ppm .
- Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 295.08 [M+H]⁺ .
Advanced: How do structural modifications to the phenyl and isoxazolyl rings impact α7 nAChR allosteric modulation?
Answer:
Substitution patterns critically influence binding affinity and efficacy:
- 4-Fluorophenyl group : Enhances lipophilicity and π-stacking with receptor residues (e.g., Trp148 in the α7 nAChR ligand-binding domain).
- 5-Methylisoxazole : The methyl group stabilizes hydrophobic interactions, while the isoxazole ring’s oxygen participates in hydrogen bonding.
- SAR studies : Replacing the urea linker with thiourea reduces potency by 10-fold, indicating hydrogen-bonding necessity . Computational docking (AutoDock Vina) identifies key interactions at the receptor’s transmembrane domain .
Basic: What in vitro assays are optimal for assessing α7 nAChR modulation?
Answer:
- Electrophysiology : Whole-cell patch-clamp on α7 nAChR-expressing Xenopus oocytes or SH-SY5Y cells. Measure potentiation of acetylcholine-evoked currents (EC₅₀ typically 0.5–2 µM) .
- Calcium imaging : Fluo-4 AM in cells co-expressing α7 nAChR and Ric-3 (chaperone). PNU-120596 increases Ca²⁺ influx by 200% at 10 µM .
- Radioligand binding : Competition assays with [³H]methyllycaconitine to determine Kᵢ values .
Advanced: How can contradictory allosteric effects in neuronal models be resolved methodologically?
Answer:
Discrepancies (e.g., enhanced vs. inhibited responses) may arise from:
Receptor mutations : Use site-directed mutagenesis (e.g., L247T α7 nAChR) to isolate modulation mechanisms .
Cell-type variability : Compare primary neurons (rat hippocampal) vs. heterologous systems (HEK293) to assess endogenous vs. overexpressed receptor behavior .
Pharmacokinetic factors : Evaluate metabolite interference via LC-MS/MS in brain homogenates .
Basic: Which structural features define the compound’s pharmacological profile?
Answer:
- Urea core : Essential for hydrogen bonding to Ser169 and Glu170 in α7 nAChR.
- Fluorine substituent : Increases metabolic stability (resistance to CYP450 oxidation).
- Isoxazole ring : Optimizes steric fit in the receptor’s hydrophobic pocket .
Advanced: How can molecular dynamics (MD) simulations elucidate binding interactions?
Answer:
- Protocol : Run 100-ns simulations (AMBER force field) of α7 nAChR embedded in a lipid bilayer.
- Key findings :
- Validation : Mutagenesis (e.g., Arg207Ala) reduces potentiation by 80%, confirming computational predictions .
Basic: What spectroscopic techniques characterize this compound?
Answer:
- FTIR : Urea C=O stretch at ~1640 cm⁻¹ and N-H bends at 1550 cm⁻¹.
- ¹H NMR : Aromatic protons (4-fluorophenyl) at δ 7.2–7.4 ppm; isoxazole CH₃ at δ 2.4 ppm .
- X-ray crystallography : Resolves dihedral angles between rings (e.g., 45° in crystal structure) .
Advanced: How is bioavailability assessed in preclinical models?
Answer:
- In vivo pharmacokinetics : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Plasma and brain samples analyzed via LC-MS/MS:
- Microdialysis : Measure extracellular fluid concentrations in the hippocampus post-TBI to correlate with neuroprotection .
Basic: How does this compound compare to other α7 nAChR modulators?
Answer:
- Selectivity : 50-fold higher for α7 vs. α4β2 nAChR (IC₅₀ = 0.8 µM vs. 40 µM).
- Potency : EC₅₀ of 1.2 µM vs. 5.5 µM for ivermectin in oocyte assays .
- Kinetics : Prolongs channel open time by 300% vs. 150% for NS1738 .
Advanced: What strategies identify off-target effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
